N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide
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Overview
Description
“N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide” is a chemical compound that likely contains a dihydroacenaphtho[5,4-d]thiazol-8-yl group and a diphenylacetamide group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl derivative with a diphenylacetamide derivative. The exact synthesis route would depend on the specific substituents and conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a dihydroacenaphtho[5,4-d]thiazol-8-yl group and a diphenylacetamide group . The exact structure would depend on the specific substituents and their positions.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . These could include its solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has led to the synthesis of diphenylamine derivatives, including compounds structurally related to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide, showing potential for treating pain and inflammation due to their analgesic and anti-inflammatory activities (Kumar & Mishra, 2020).
Antitumor Activity
Several studies have synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating considerable anticancer activity against various cancer cell lines, highlighting their potential as lead compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Chemical Synthesis and Characterization
The synthesis and characterization of functionalized silica-based mesoporous MCM-41 as a new nanocatalyst for asymmetric sulfoxidation demonstrate the chemical versatility of compounds related to this compound (Taghizadeh, 2017).
Antibacterial and Antifungal Applications
The synthesis and antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties revealed promising results against various bacteria strains, suggesting their potential as antibacterial agents (Lu, Zhou, Wang, & Jin, 2020). Furthermore, novel thiazole derivatives incorporating sulfamoyl moiety showed antimicrobial properties, suitable for use as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,2-diphenyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2OS/c30-26(24(17-8-3-1-4-9-17)18-10-5-2-6-11-18)29-27-28-25-21-13-7-12-19-14-15-20(23(19)21)16-22(25)31-27/h1-13,16,24H,14-15H2,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNAVFAQADJUHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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